2-Chloro-4-nitrophenylmaltoside

Vue d'ensemble

Description

2-Chloro-4-nitrophenylmaltoside is a synthetic compound widely used in biochemical assays, particularly for the determination of enzymatic activities. It is a derivative of maltoside, modified with a chloro and nitro group on the phenyl ring, making it a valuable substrate in various analytical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-nitrophenylmaltoside typically involves the reaction of maltoside with 2-chloro-4-nitrophenol under specific conditions. The process includes:

Starting Materials: Maltoside and 2-chloro-4-nitrophenol.

Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pH conditions to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply for commercial use .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-4-nitrophenylmaltoside undergoes several types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.

Common Reagents and Conditions

Hydrolysis: Enzymes like α-amylase in buffered solutions.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

Hydrolysis: 2-Chloro-4-nitrophenol and maltose derivatives.

Reduction: 2-Amino-4-nitrophenylmaltoside.

Substitution: Various substituted phenylmaltosides depending on the nucleophile used.

Applications De Recherche Scientifique

Enzymatic Assays

1.1 Amylase Measurement

CNP-G2 serves as a substrate for measuring amylase activity, an enzyme critical in carbohydrate metabolism. Its use has been documented in various studies:

- Direct Assay Method : CNP-G2 allows for a direct colorimetric assay of α-amylase without the need for auxiliary enzymes. The method demonstrates high precision with a within-run coefficient of variation (C.V.) of less than 2% and between-run C.V. of less than 3% . This substrate's sensitivity is notably higher than that of traditional substrates, making it advantageous for clinical diagnostics.

- Sensitivity and Stability : Compared to other substrates like 4,6-ethylidene (G7)-p-nitrophenyl (G1)-alpha-D-maltoheptaoside, CNP-G2 shows greater sensitivity and longer reagent stability (21 days at 4°C) . This stability is crucial for routine laboratory use.

Clinical Applications

2.1 Diagnostic Testing

CNP-G2 has been evaluated for its effectiveness in clinical settings, particularly in testing serum and urine samples for amylase levels:

- Comparison Studies : In comparative studies, the CNP-G2 method showed a correlation with established methods using other substrates, highlighting its reliability and potential as a standard diagnostic tool .

- Sensitivity to Isoenzymes : The substrate exhibits similar affinity for both P-type and S-type amylase isoenzymes, enhancing its utility in differentiating between various types of amylase activity in clinical samples .

Biotechnological Uses

3.1 Bioremediation Potential

While primarily recognized for its role in enzymatic assays, recent studies have indicated that compounds related to CNP-G2, such as 2-chloro-4-nitrophenol (a degradation product), can be utilized by certain bacterial strains for bioremediation purposes:

- Microbial Degradation : Research has identified bacterial strains capable of degrading 2-chloro-4-nitrophenol via hydroquinone pathways. These findings suggest potential applications in environmental biotechnology for the remediation of contaminated sites .

Summary Table of Applications

Mécanisme D'action

The primary mechanism of action of 2-Chloro-4-nitrophenylmaltoside involves its hydrolysis by α-amylase. The enzyme cleaves the glycosidic bond, releasing 2-chloro-4-nitrophenol, which can be quantitatively measured. This reaction is used to determine the activity of α-amylase in various samples .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-4-nitrophenyl-α-D-maltotrioside: Another substrate used for α-amylase determination.

4-Nitrophenyl-α-D-glucopyranoside: Used in similar enzymatic assays but lacks the chloro group.

2-Chloro-4-nitrophenyl-β-D-galactopyranoside: Used in β-galactosidase assays.

Uniqueness

2-Chloro-4-nitrophenylmaltoside is unique due to its specific structure, which allows for selective and efficient hydrolysis by α-amylase. The presence of both chloro and nitro groups enhances its reactivity and makes it a valuable tool in biochemical assays .

Activité Biologique

2-Chloro-4-nitrophenylmaltoside (CNP-G3) is a synthetic compound primarily utilized as a substrate for measuring the activity of α-amylase, an enzyme critical in carbohydrate metabolism. Understanding its biological activity is essential for applications in clinical diagnostics and enzymatic studies. This article reviews the biological activity of CNP-G3, focusing on its enzymatic interactions, degradation pathways, and potential applications in bioremediation.

Enzymatic Activity

CNP-G3 serves as a substrate for α-amylase, facilitating the measurement of enzyme activity in serum and urine. The compound is synthesized from maltotrioside and has shown superior sensitivity compared to traditional substrates.

Key Findings:

- Sensitivity : The molar absorptivity of the product formed from CNP-G3 is significantly higher than that of other substrates, making it more effective for clinical assays .

- Kinetic Studies : Research indicates that both P-type and S-type α-amylase isoenzymes exhibit similar affinities for CNP-G3, allowing for reliable enzyme activity measurements across different biological samples .

Table 1: Comparison of Substrates for α-Amylase Activity Measurement

| Substrate Type | Molar Absorptivity (L·mol⁻¹·cm⁻¹) | Sensitivity | Stability |

|---|---|---|---|

| CNP-G3 | 1.66 × 10³ | High | 21 days at 4°C |

| 4,6-Ethylidene G7 | Lower than CNP-G3 | Moderate | 2 days at 4°C |

Degradation Pathways

The degradation of CNP-G3 has been studied in various microbial systems. Notably, certain bacterial strains have demonstrated the ability to utilize 2-chloro-4-nitrophenol (the hydrolyzed product of CNP-G3) as a carbon source.

Case Study: Burkholderia sp. RKJ 800

A significant study highlighted the degradation pathway of 2-chloro-4-nitrophenol by Burkholderia sp. RKJ 800, which was isolated from pesticide-contaminated sites. This strain utilizes 2-chloro-4-nitrophenol through a hydroquinone pathway, producing chlorohydroquinone and hydroquinone as metabolites .

Key Observations:

- The stoichiometric release of nitrite and chloride ions was noted during degradation.

- Laboratory microcosm studies indicated that Burkholderia sp. RKJ 800 could effectively bioremediate environments contaminated with CNP-G3.

Table 2: Metabolites Identified in CNP-G3 Degradation

| Metabolite | Pathway |

|---|---|

| Chlorohydroquinone (CHQ) | Hydroquinone pathway |

| Hydroquinone (HQ) | Hydroquinone pathway |

Applications in Clinical Diagnostics

CNP-G3's role in clinical diagnostics cannot be overstated. Its use as a substrate allows for efficient measurement of α-amylase levels, which are crucial in diagnosing pancreatic diseases.

Clinical Study Insights:

Propriétés

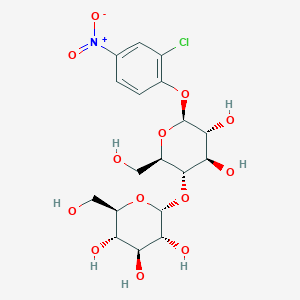

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClNO13/c19-7-3-6(20(28)29)1-2-8(7)30-17-15(27)13(25)16(10(5-22)32-17)33-18-14(26)12(24)11(23)9(4-21)31-18/h1-3,9-18,21-27H,4-5H2/t9-,10-,11-,12+,13-,14-,15-,16-,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGBZYLCQCJGOG-YMJSIHPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClNO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70162346 | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143206-27-3 | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143206273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenylmaltoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70162346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.